N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide - 394215-04-4

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Catalog Number: EVT-2794949
CAS Number: 394215-04-4
Molecular Formula: C29H26F3N5O3S
Molecular Weight: 581.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While not structurally similar to N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, TMZ is included due to its relevance in glioblastoma treatment and the study exploring N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide as a potential alternative therapeutic option. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: T0510.3657 (T0) is a GPR17 agonist. [] Research suggests that the combination of T0 with a phenolic compound like (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) demonstrates synergistic effects in inhibiting glioblastoma cells. []

Relevance: While not explicitly stated as structurally similar to N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, both compounds were investigated within the same study for their potential in glioblastoma treatment. [] The paper highlights the potential of combining GPR17 agonists like T0 with other therapeutic agents to enhance cell death activity in glioblastoma. [] This suggests a potential research direction for exploring the effects of combining N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide with GPR17 agonists.

(2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

Compound Description: THTMP is a phenolic compound that, when combined with the GPR17 agonist T0, exhibits synergistic effects in inhibiting glioblastoma cells. [] This combination shows promise in preclinical studies, inhibiting cell proliferation, migration, and invasion, and inducing apoptosis in glioblastoma cells. []

Relevance: Although THTMP and N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide are not directly comparable in structure, both compounds are being investigated for their potential in glioblastoma treatment. [] The research highlights the effectiveness of combining THTMP with a GPR17 agonist, prompting further investigation into potential synergistic effects between N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide and similar agents. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor. [] It demonstrates potent antiviral activity against HIV-1. [] Interestingly, while 873140 effectively blocks the binding of chemokines like MIP-1α, it shows limited impact on RANTES binding, suggesting a unique mechanism of action. []

Relevance: The inclusion of 873140 in this list is based on its classification as an allosteric antagonist, similar to N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide. This categorization stems from the presence of a triazole ring in both compounds, a common pharmacophore found in various allosteric modulators. Furthermore, 873140's interaction with the CCR5 receptor and subsequent antiviral effects against HIV-1 highlight the potential of allosteric antagonists as therapeutic targets. [] Further research is needed to determine if N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide also exhibits any allosteric modulatory effects or antiviral properties.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125), 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690), 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857), and N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: These four compounds, Sch-C, Sch-D, UK-427,857, and TAK779, are all classified as noncompetitive allosteric antagonists of the CCR5 receptor. [] They effectively inhibit the binding of chemokines MIP-1α and RANTES to the CCR5 receptor. [] Research suggests that these antagonists might share a common allosteric binding site on the CCR5 receptor. []

Relevance: Although structurally diverse, these compounds are grouped with N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide due to their shared classification as allosteric antagonists, highlighting the potential of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide as a potential allosteric modulator. The study emphasizes the possibility of different allosteric antagonists binding to a common site on the CCR5 receptor but exerting varying effects on chemokine binding, suggesting the existence of diverse allosteric mechanisms. [] This information could be valuable when investigating the specific mechanism of action of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide.

Properties

CAS Number

394215-04-4

Product Name

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Molecular Formula

C29H26F3N5O3S

Molecular Weight

581.61

InChI

InChI=1S/C29H26F3N5O3S/c30-29(31,32)21-10-6-11-22(16-21)37-25(17-33-26(38)18-40-23-12-2-1-3-13-23)34-35-28(37)41-19-27(39)36-15-7-9-20-8-4-5-14-24(20)36/h1-6,8,10-14,16H,7,9,15,17-19H2,(H,33,38)

InChI Key

PFYJBIQIZRAMEF-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)COC5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.